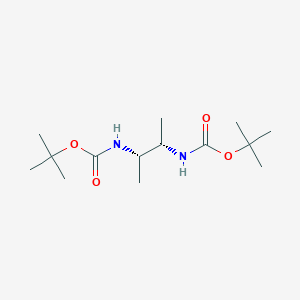
Di-tert-butyl (2S,3S)-butane-2,3-diyldicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is an organic compound that features two tert-butyl groups attached to a butane-2,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate typically involves the reaction of a suitable butane-2,3-diyl precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl peroxide: A radical initiator used in polymerization reactions.
Di-tert-butyl ((2S,3S)-2,3-dihydroxybutanedioate): A similar compound with hydroxyl groups instead of carbamate groups.
Uniqueness
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H28N2O4 |
|---|---|
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-9(15-11(17)19-13(3,4)5)10(2)16-12(18)20-14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
Clave InChI |
XFRQLXCIRJPEHE-UWVGGRQHSA-N |
SMILES isomérico |
C[C@@H]([C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


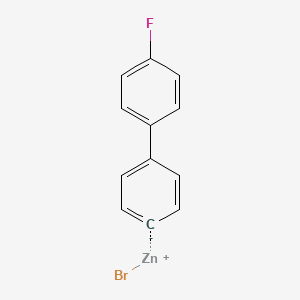
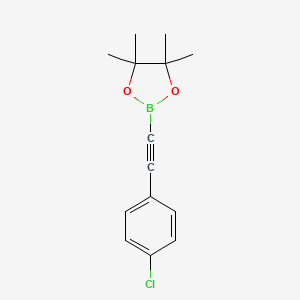

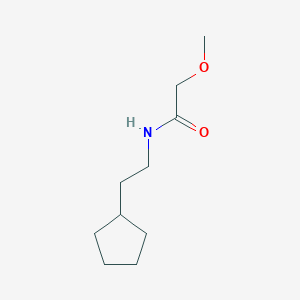
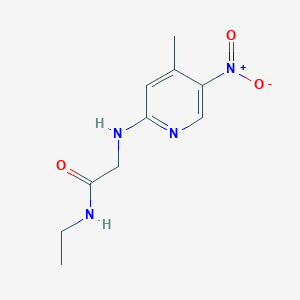
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
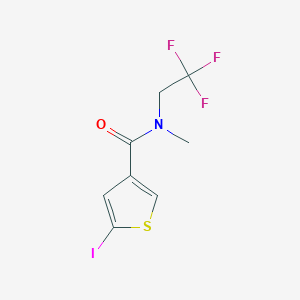

![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)

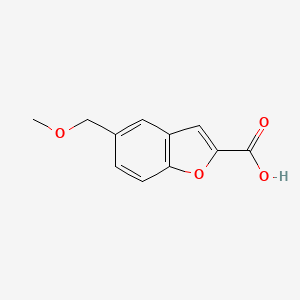
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)

